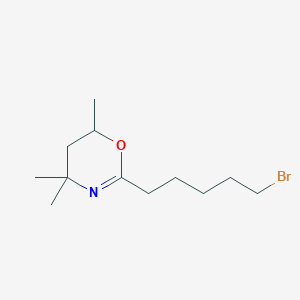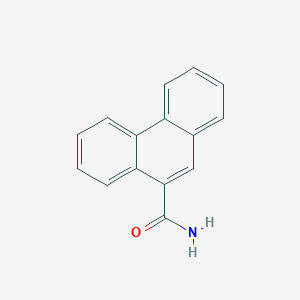![molecular formula C11H10N4O4 B14007510 Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate CAS No. 85137-66-2](/img/structure/B14007510.png)
Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate is an organic compound with the molecular formula C11H10N4O4 It is a derivative of diazenyl compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate typically involves the reaction of ethyl cyanoacetate with 4-nitroaniline under diazotization conditions. The reaction is carried out in the presence of a diazotizing agent such as sodium nitrite and an acid like hydrochloric acid. The resulting diazonium salt is then coupled with ethyl cyanoacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Ethyl 2-amino-2-(4-aminophenyl)diazenyl-acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-2-(4-nitrophenyl)diazenyl-acetic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, affecting cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-2-(2-nitrophenyl)diazenyl-acetate: Similar structure but with the nitro group in a different position.
Ethyl 2-cyano-2-(4-aminophenyl)diazenyl-acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The presence of both cyano and diazenyl groups also provides a versatile platform for further chemical modifications.
Eigenschaften
CAS-Nummer |
85137-66-2 |
|---|---|
Molekularformel |
C11H10N4O4 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-[(4-nitrophenyl)diazenyl]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10(7-12)14-13-8-3-5-9(6-4-8)15(17)18/h3-6,10H,2H2,1H3 |
InChI-Schlüssel |
ACZKJVAWZGGQLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


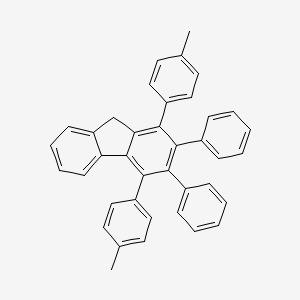



![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)

![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
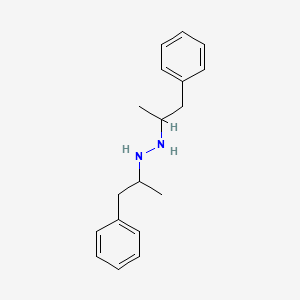
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
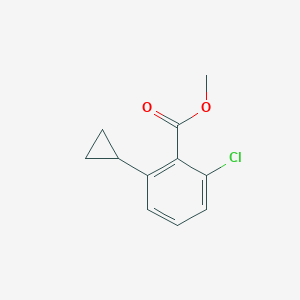
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
